![molecular formula C19H17BrN2O5 B2432408 1-(benzo[d][1,3]dioxol-5-ilcarbamoyl)-7-bromo-3,4-dihidroisoquinolina-2(1H)-carboxilato de metilo CAS No. 1351585-28-8](/img/structure/B2432408.png)

1-(benzo[d][1,3]dioxol-5-ilcarbamoyl)-7-bromo-3,4-dihidroisoquinolina-2(1H)-carboxilato de metilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

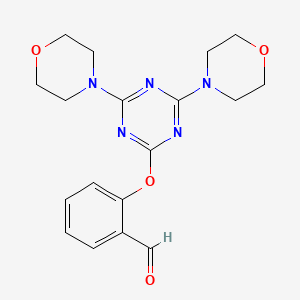

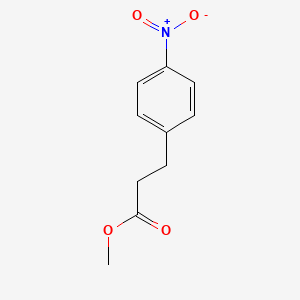

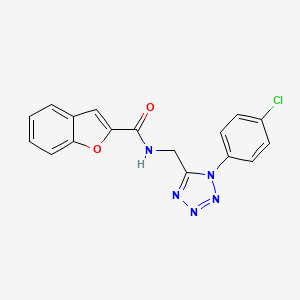

Methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C19H17BrN2O5 and its molecular weight is 433.258. The purity is usually 95%.

BenchChem offers high-quality methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 1-(benzo[d][1,3]dioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- El compuesto se ha utilizado para detectar el ion metálico pesado cancerígeno plomo (Pb²⁺) mediante un enfoque electroquímico . Se depositó una fina capa del compuesto sobre un electrodo de carbono vítreo (GCE) con la matriz polimérica conductora Nafion (NF). El sensor resultante exhibió sensibilidad, un límite de cuantificación bajo (LOQ) y un límite de detección bajo (LOD) para Pb²⁺, lo que lo convierte en una herramienta confiable para el monitoreo ambiental.

- Los investigadores han diseñado y sintetizado una serie de 1-benzo[1,3]dioxol-5-il-indoles que contienen unidades heteroarílicas fusionadas a 3-N. Estos compuestos se evaluaron por su actividad anticancerígena contra líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) . Aunque el compuesto específico mencionado puede no estar incluido directamente en este estudio, los análogos relacionados podrían exhibir propiedades similares.

- Se realizaron estudios computacionales que involucran los complejos metálicos del compuesto (Cu(II), Zn(II) y Hg(II)) utilizando la teoría funcional de la densidad (DFT) y enfoques de acoplamiento molecular in silico. Estas investigaciones tenían como objetivo comprender las interacciones entre el compuesto y los iones metálicos, brindando información sobre posibles actividades biológicas .

Detección de Iones Metálicos:

Actividad Antitumoral:

Estudios de Acoplamiento Molecular:

Mecanismo De Acción

Target of Action

Compounds with similar structures have shown antitumor activities against hela, a549, and mcf-7 cell lines . These cell lines are commonly used in cancer research, suggesting that the compound may have potential applications in cancer treatment.

Mode of Action

Related compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell lines . This suggests that the compound might interact with its targets to disrupt the normal cell cycle, leading to cell death.

Result of Action

The compound’s action results in potent growth inhibition properties with IC50 values generally below 5 μM against the three human cancer cells lines . This suggests that the compound has a strong inhibitory effect on cell growth, which could be beneficial in the treatment of cancer.

Propiedades

IUPAC Name |

methyl 1-(1,3-benzodioxol-5-ylcarbamoyl)-7-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O5/c1-25-19(24)22-7-6-11-2-3-12(20)8-14(11)17(22)18(23)21-13-4-5-15-16(9-13)27-10-26-15/h2-5,8-9,17H,6-7,10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXMCSUGGZZJME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1C(=O)NC3=CC4=C(C=C3)OCO4)C=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl (4aS,7aS)-1-(carboxy)-octahydro-1H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2432325.png)

![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)

![N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2432333.png)

![N-(4-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2432341.png)

![1-{[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]AMINO}-3-METHYLTHIOUREA](/img/structure/B2432346.png)